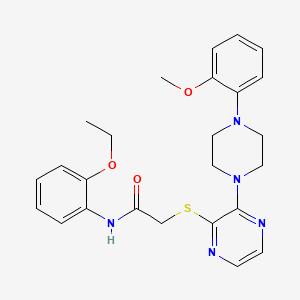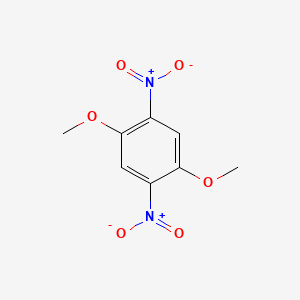
1,4-Dimethoxy-2,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2,5-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It has a molecular weight of 228.16 g/mol and an exact mass of 228.038236 g/mol .
Synthesis Analysis
The synthesis of this compound involves the nitration of 1,4-dimethoxybenzene . The non-purified mixture of dinitro isomers obtained from this process was heated in piperidine, leading to the isolation of a novel but minor adduct, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, in 15% yield . When using purified this compound with piperidine and pyrrolidine, the yields of nucleophilic aromatic substitution adducts are high, giving 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine in 76% and 82% yield, respectively .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. It has been reported that this compound has spectra including 1 NMR, 1 FTIR, and 1 UV-Vis .Chemical Reactions Analysis
The chemical reactions involving this compound primarily include nucleophilic aromatic substitution reactions . The reaction with piperidine and pyrrolidine leads to the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine .Wissenschaftliche Forschungsanwendungen
1. Precursor for Schiff Base Macrocycles
1,4-Dimethoxy-2,5-dinitrobenzene derivatives are significant in synthesizing Schiff base macrocycles and various other molecules. DFT analysis of their regioselective dinitration indicates a single electron transfer (SET) process as a part of the reaction mechanism (Shopsowitz, Lelj, & MacLachlan, 2011).
2. Synthesis of Medical Intermediate Molecules
This compound is used in the synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, an important component in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
3. Building Blocks for Imidazobenzo(hydro)quinones
Hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis results in compounds like 3,6-dimethoxybenzene-1,2-diamine, a crucial building block for preparing imidazobenzo(hydro)quinones (Besset & Morin, 2009).
4. Electrochemical Studies
The electrochemical behavior of this compound and its radical anions has been studied extensively, providing insights into the charge localization and mixed valence species characteristics (Telo, Jalilov, & Nelsen, 2011).
5. Oxidation to Benzoquinones
Fused 1,4-dimethoxybenzenes, including this compound, can be oxidized to benzoquinones, demonstrating controlled reactions between bromination and oxidative demethylation (Kim, Choi, Lee, & Chi, 2001).
6. Catholyte Materials for Non-aqueous Redox Flow Batteries
1,4-Dimethoxybenzene derivatives serve as catholytes in non-aqueous redox flow batteries, featuring high open-circuit potentials and excellent electrochemical reversibility. Novel catholyte molecules with improved stability and solubility have been developed using these derivatives (Zhang et al., 2017).
7. Bromination and Conversion into Sulfur-functionalised Benzoquinones
The bromination of this compound leads to the synthesis of sulfur-containing quinone derivatives, important in various chemical syntheses (Aitken, Jethwa, Richardson, & Slawin, 2016).
Wirkmechanismus
Target of Action
The primary target of 1,4-Dimethoxy-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
this compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the pathway of electrophilic aromatic substitution . The electrophilic aromatic substitution reaction is a two-step mechanism. The first step involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances could potentially affect the compound’s action, efficacy, and stability. Additionally, factors such as temperature and pH could also play a role in the compound’s reactivity and stability .
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRSHHELGUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)
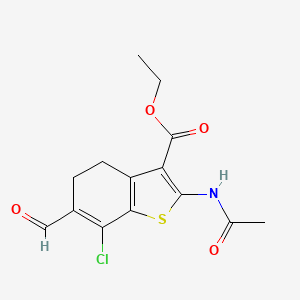
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

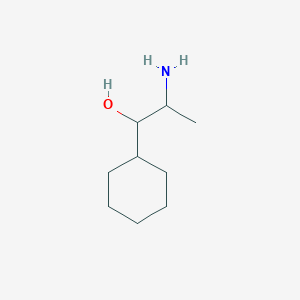
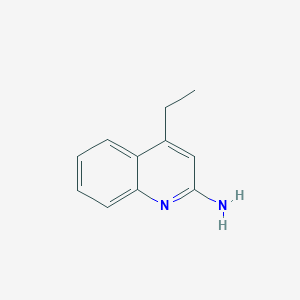
![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)
